Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate
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Overview
Description
Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an aminomethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an oxaspiro structure. These features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction, often using formaldehyde and a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can target the oxaspiro structure, potentially opening the ring and forming linear or branched products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Linear or branched alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: Used in similar synthetic applications but lacks the spirocyclic structure.
Azetidine derivatives: Share the azetidine core but differ in functional groups and overall structure.
Uniqueness
Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate is unique due to its combination of a spirocyclic core, Boc protecting group, and aminomethyl functionality. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5.K/c1-11(2,3)20-10(19)16-7-14(8-16)13(9(17)18)4-12(5-13,6-15)21-14;/h4-8,15H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEAVUXOPGNRSZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CN)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21KN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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